2-(4-Fluorophenyl)ethynesulfonyl fluoride
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Overview
Description
2-(4-Fluorophenyl)ethynesulfonyl fluoride: is a chemical compound with the molecular formula C8H4F2O2S and a molecular weight of 202.18 g/mol It is characterized by the presence of a fluorophenyl group attached to an ethynesulfonyl fluoride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)ethynesulfonyl fluoride typically involves the reaction of 4-fluorophenylacetylene with sulfonyl fluoride under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)ethynesulfonyl fluoride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The ethynyl group can participate in addition reactions with various reagents, such as hydrogen halides or halogens.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different oxidation states or reduced forms.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Catalysts such as palladium or copper may be used to facilitate certain reactions.
Solvents: Solvents like DMF, dichloromethane, or acetonitrile are commonly used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of sulfonamide derivatives, while addition reactions with hydrogen halides can result in the formation of halogenated products.
Scientific Research Applications
2-(4-Fluorophenyl)ethynesulfonyl fluoride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl fluoride group.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)ethynesulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or proteins. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and processes, depending on the target enzyme or protein.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)ethynesulfonyl fluoride
- 2-(4-Bromophenyl)ethynesulfonyl fluoride
- 2-(4-Methylphenyl)ethynesulfonyl fluoride
Comparison
2-(4-Fluorophenyl)ethynesulfonyl fluoride is unique due to the presence of the fluorine atom, which can influence its reactivity and interactions with other molecules. Compared to its chloro, bromo, and methyl analogs, the fluorinated compound may exhibit different chemical and biological properties, such as increased stability, altered reactivity, and specific interactions with biological targets.
Properties
IUPAC Name |
2-(4-fluorophenyl)ethynesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2O2S/c9-8-3-1-7(2-4-8)5-6-13(10,11)12/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPNMHXLKZECLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CS(=O)(=O)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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